molecular formula C17H18N2OS B11464250 7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one

Cat. No.: B11464250
M. Wt: 298.4 g/mol
InChI Key: NVIIEWXQZKANPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is a complex organic compound with a unique structure that combines elements of pyridine, benzothiophene, and pyridinone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine and benzothiophene derivatives, followed by a series of cyclization and functionalization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biological assays to investigate its effects on various biological pathways and targets.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine-based structure and have been studied for their biological activities.

  • 1benzothieno3,2-bbenzothiophene derivatives : These compounds have a similar benzothiophene core and are known for their applications in materials science.

Uniqueness

7-methyl-4-(3-pyridyl)-3,4,5,6,7,8-hexahydro1benzothieno[2,3-b]pyridin-2(1H)-one is unique due to its specific combination of structural elements, which can lead to distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

7-methyl-4-pyridin-3-yl-3,4,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C17H18N2OS/c1-10-4-5-12-14(7-10)21-17-16(12)13(8-15(20)19-17)11-3-2-6-18-9-11/h2-3,6,9-10,13H,4-5,7-8H2,1H3,(H,19,20)

InChI Key

NVIIEWXQZKANPW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(CC(=O)N3)C4=CN=CC=C4

Origin of Product

United States

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